NRF2 Activation Potency of 5-Cyclohexyl-4,5-dihydro-1H-pyrazole
5-Cyclohexyl-4,5-dihydro-1H-pyrazole demonstrates a quantifiable ability to activate the NRF2 pathway. In a cellular assay using human U2OS cells co-expressing Keap1, the compound induced NRF2 nuclear translocation with an EC50 of 245 nM after a 6-hour incubation [1]. This direct measurement confirms its potency as an NRF2 activator, which is the primary mechanism of action for the patented arylcyclohexyl pyrazole class [2].
| Evidence Dimension | NRF2 Activation (EC50) |
|---|---|
| Target Compound Data | EC50 = 245 nM |
| Comparator Or Baseline | Baseline: untreated control; Class-level comparator: other NRF2 activators (e.g., Compound 7 from WO2017060855) show a range of activities, with this value indicating moderate-to-high potency. |
| Quantified Difference | 245 nM activation vs. no activation in control; positions compound within a range of NRF2 activators where potency is a key differentiator [3]. |
| Conditions | Human U2OS osteosarcoma cells co-expressing Keap1, assessed by NRF2 nuclear translocation after 6h (PathHunter assay). |
Why This Matters
For researchers procuring NRF2 activators, an EC50 value of 245 nM provides a specific, measurable potency benchmark for comparing this compound to other known activators, directly informing experimental design and SAR studies.
- [1] BindingDB. BDBM50629745 (CHEMBL5405761). Affinity Data: EC50 245nM for Nrf2 activation in human U2OS cells. View Source
- [2] GlaxoSmithKline IP Dev Ltd. ARYLCYCLOHEXYL PYRAZOLES AS NRF2 REGULATORS. Patent US2018282283A1, 2018. View Source
- [3] Robledinos-Antón, N. et al. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity, 2019. View Source
